(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
The compound “(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a heterocyclic molecule featuring a pyrimidine core linked to a piperazine moiety and a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the integration of three pharmacologically relevant components:
- Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5, commonly found in kinase inhibitors and antiviral agents.
- Piperazine linker: A flexible heterocyclic amine that enhances solubility and facilitates interactions with biological targets.
- 3-(Trifluoromethyl)phenyl group: A lipophilic substituent known to improve metabolic stability and target binding affinity via hydrophobic interactions .
This compound’s design aligns with strategies for modulating kinase activity or G-protein-coupled receptor (GPCR) signaling, though specific biological targets require further validation.
Properties
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-4-15(12-16)20(31)30-10-8-29(9-11-30)19-13-18(26-14-27-19)28-17-6-1-2-7-25-17/h1-7,12-14H,8-11H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGZSYVSNHJYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Pyrimidine Core: Starting with a pyrimidine derivative, the pyrimidine core is synthesized through a series of condensation reactions.
Attachment of Pyridine Group: The pyridine group is introduced via nucleophilic substitution reactions.
Incorporation of Piperazine: Piperazine is coupled to the pyrimidine-pyridine intermediate using amide bond formation techniques.
Addition of Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine and piperazine moieties are primary sites for substitution.
Nucleophilic Aromatic Substitution (Pyrimidine Ring)
The electron-deficient pyrimidine undergoes substitution at positions activated by the amino group.
| Reagent/Conditions | Product Formed | Source |
|---|---|---|
| Chlorinating agents (e.g., POCl₃) | Chloropyrimidine derivatives | |
| Alkyl halides (R-X) in DMF | Alkylated pyrimidines at position 4 or 6 |
Piperazine Functionalization
The piperazine nitrogen atoms participate in alkylation or acylation:
| Reagent/Conditions | Product Formed | Source |
|---|---|---|
| Acetyl chloride (CH₃COCl) | N-Acetylpiperazine derivative | |
| Benzyl bromide (PhCH₂Br) | N-Benzylpiperazine adduct |
Oxidation Reactions
The pyrimidine and methanone groups are susceptible to oxidation.
| Reagent/Conditions | Product Formed | Source |
|---|---|---|
| KMnO₄ in acidic conditions | Pyrimidine N-oxide derivatives | |
| Ozone (O₃) followed by reductive workup | Cleavage of pyrimidine ring to dicarbonyls |
Reduction Reactions
Selective reduction of the pyrimidine ring or carbonyl group is feasible.
| Reagent/Conditions | Product Formed | Source |
|---|---|---|
| H₂/Pd-C | Tetrahydro-pyrimidine derivatives | |
| NaBH₄ in ethanol | Secondary alcohol from methanone reduction |
Cross-Coupling Reactions
The pyrimidine halogen derivatives enable catalytic cross-coupling:
| Reagent/Conditions | Product Formed | Source |
|---|---|---|
| Suzuki coupling (Pd(PPh₃)₄, Ar-B(OH)₂) | Biarylpyrimidines | |
| Buchwald-Hartwig amination (Pd₂(dba)₃) | N-Arylated pyrimidines |
Stability Under Environmental Conditions
Environmental factors significantly impact reactivity:
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It may act through various mechanisms:
- Inhibition of cell proliferation : Studies suggest that it can inhibit the growth of various cancer cell lines by interfering with cell cycle progression.
- Apoptosis induction : The compound has been shown to promote programmed cell death in cancerous cells, which is crucial for effective cancer treatment.
A comparative analysis with similar compounds reveals that those containing pyrimidine scaffolds often demonstrate anticancer properties, making this compound a candidate for further development in cancer therapeutics.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Similar Pyrimidine Derivatives | Contains pyrimidine rings | Known for anticancer properties |
| Piperazine Analogues | Variations in piperazine substitutions | Diverse pharmacological profiles |
Neurological Applications
Preliminary studies suggest that (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone may also have applications in treating neurological disorders. The potential mechanisms include:
- Modulation of neurotransmitter systems : The compound may interact with specific receptors involved in neurotransmitter regulation, which could influence conditions such as anxiety and depression.
Further research is needed to elucidate the precise molecular targets and mechanisms of action within the central nervous system.
Synthetic Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the piperazine ring : A key step that provides structural integrity.
- Coupling reactions : To attach the pyrimidine and trifluoromethyl phenyl moieties.
- Purification processes : Ensures the removal of by-products and isolation of the desired compound.
Case Studies and Research Findings
Research has highlighted various case studies demonstrating the efficacy of this compound:
In Vitro Studies
In vitro studies have shown that (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone can significantly reduce the viability of cancer cells in culture when administered at specific concentrations.
Animal Models
Animal model studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in vivo. Early results indicate promising outcomes in tumor reduction and behavioral improvements in models of neurological disorders.
Mechanism of Action
The mechanism of action of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The pyridin-2-ylamino group in the target compound may enhance hydrogen-bonding interactions compared to the thiophene ring in Compound 21, which relies on sulfur-mediated hydrophobic effects . The 3-(trifluoromethyl)phenyl group in the target compound likely improves metabolic stability over the 4-(trifluoromethyl)phenyl analog in Compound 5, where positional isomerism could alter target engagement .
Synthetic Complexity :
- The target compound requires sequential amination and coupling steps, whereas Compound w3 employs HCl/dioxane-mediated reactions for triazole incorporation, suggesting divergent scalability and purity challenges .
Pharmacological Implications
- Kinase Selectivity: Pyrimidine-piperazine hybrids often inhibit kinases like JAK2 or EGFR. The pyridin-2-ylamino group may confer selectivity over thiophene or pyrazole derivatives, which lack hydrogen-bonding donors .
- GPCR Modulation: Piperazine-aryl ketone scaffolds are prevalent in serotonin or dopamine receptor ligands. The trifluoromethyl group’s electronegativity may enhance binding to hydrophobic pockets in GPCRs compared to non-fluorinated analogs .
Methodological Considerations in Similarity Assessment
For example:
Biological Activity
The compound (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.9 g/mol. Its structure incorporates multiple functional groups, including a piperazine ring and a pyrimidine derivative, which are critical for its biological interactions.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies suggest that the compound can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell division and survival.
- Mechanisms of Action :
Neuropharmacological Effects
The compound has also shown promise in the context of neurological disorders:
- Neurotransmitter Modulation : Studies suggest it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Potential Applications : Its ability to modulate neurotransmitter activity suggests possible applications in treating conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, testing against HeLa cells revealed an IC50 value indicating significant cytotoxicity at micromolar concentrations .
In Vivo Studies
Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early results indicate favorable absorption and distribution profiles, which are crucial for its potential therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.9 g/mol |
| IC50 against HeLa cells | ~5 µM |
| Potential Applications | Anticancer, Neuropharmacology |
The proposed mechanism of action involves:
- Binding Interactions : The compound likely binds to specific enzymes or receptors, leading to either inhibition or activation of biological pathways.
- Alteration of Gene Expression : By interacting with transcription factors or other regulatory proteins, it may influence gene expression patterns associated with cell survival and proliferation.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis should prioritize regioselective coupling of the pyrimidine and piperazine moieties. Evidence from analogous compounds suggests using nucleophilic aromatic substitution for pyrimidine functionalization, followed by coupling with a trifluoromethyl-substituted benzoyl chloride . Key steps include:
- Solvent selection : Dichloromethane or THF for amine coupling, as demonstrated in similar piperazine-based syntheses .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .
- Safety : Implement fume hoods and personal protective equipment (PPE) due to reactive intermediates (e.g., trifluoromethylphenyl ketones) .
Q. How can structural characterization be validated for this compound?
Use a combination of spectroscopic and analytical methods:
- NMR : H and C NMR to confirm backbone connectivity, with emphasis on distinguishing piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from the trifluoromethyl group .
- Elemental analysis : Match calculated vs. experimental C, H, N percentages (deviation <0.4%) to confirm purity .
Table 1 : Example characterization data for analogous piperazine-pyrimidine compounds :
| Compound | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| (3-Bromophenyl derivative) | 83 | 153–154 | 0.41 |
| (2,4-Dibromophenyl) | 92 | 176–177 | 0.44 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Focus on modular substitutions to probe bioactivity:
- Piperazine modifications : Replace the piperazine with morpholine or pyrrolidine to assess flexibility in binding interactions .
- Trifluoromethyl group : Compare with chloro- or methyl-substituted phenyl groups to evaluate electronic effects on target affinity .
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance π-stacking interactions . Methodological tip : Use molecular docking paired with in vitro assays (e.g., enzyme inhibition) to prioritize synthetic targets .
Q. What strategies resolve contradictions in solubility vs. metabolic stability data?
Conflicting data may arise from the trifluoromethyl group’s dual role in enhancing lipophilicity (logP) but reducing aqueous solubility. Address this via:
- Prodrug design : Introduce phosphate or PEGylated groups at the pyridine nitrogen to improve solubility without compromising metabolic stability .
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) for in vitro assays to mimic physiological conditions .
- Comparative studies : Cross-reference with analogues lacking the trifluoromethyl group to isolate its contribution .
Q. How can environmental fate studies be integrated into early-stage research?
Adopt a tiered approach per Project INCHEMBIOL guidelines :
- Phase 1 (Lab) : Measure hydrolytic stability (pH 7.4 buffer, 37°C) and photodegradation (UV-Vis irradiation).
- Phase 2 (Ecotoxicology) : Use Daphnia magna or algae models to assess acute toxicity (EC50).
- Phase 3 (Modeling) : Predict biodegradation pathways using software like EpiSuite, focusing on piperazine ring cleavage and trifluoromethyl persistence .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of this compound?
Base research on:
- Ligand-receptor theory : Map interactions with kinases or GPCRs using crystallography (e.g., RCSB PDB analogs) .
- QM/MM simulations : Model electron transfer processes at the trifluoromethyl-phenyl interface to predict reactivity .
- Thermodynamic profiling : Use DSC (Differential Scanning Calorimetry) to study phase transitions and stability .
Q. How should interdisciplinary contradictions (e.g., synthetic vs. computational data) be analyzed?
Apply iterative refinement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
